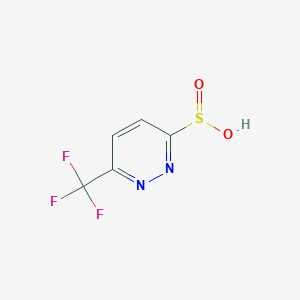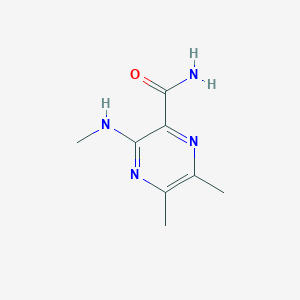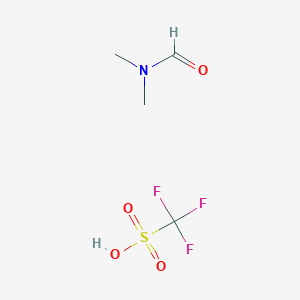
N,N-Dimethylformamidetrifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylformamidetrifluoromethanesulfonate is an organic compound that belongs to the class of tertiary carboxylic acid amides. It is known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamidetrifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide with trifluoromethanesulfonic anhydride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylformamidetrifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethanesulfonic acid derivatives, while reduction can produce dimethylformamide derivatives.
Applications De Recherche Scientifique
N,N-Dimethylformamidetrifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethylformamidetrifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: A related compound that is widely used as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another similar compound with applications in organic synthesis and industrial processes.
Trifluoromethanesulfonic Acid: A strong acid used in various chemical reactions and as a catalyst.
Uniqueness
N,N-Dimethylformamidetrifluoromethanesulfonate is unique due to its combination of the dimethylformamide and trifluoromethanesulfonate functional groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in specific synthetic applications.
Propriétés
Formule moléculaire |
C4H8F3NO4S |
|---|---|
Poids moléculaire |
223.17 g/mol |
Nom IUPAC |
N,N-dimethylformamide;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C3H7NO.CHF3O3S/c1-4(2)3-5;2-1(3,4)8(5,6)7/h3H,1-2H3;(H,5,6,7) |
Clé InChI |
OTNRUIGCHNLSBT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=O.C(F)(F)(F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


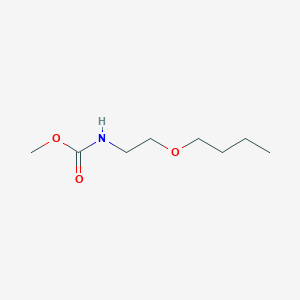

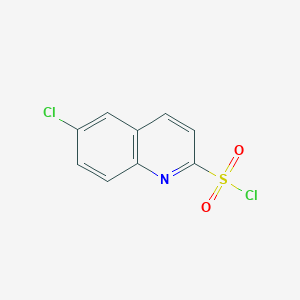

![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)

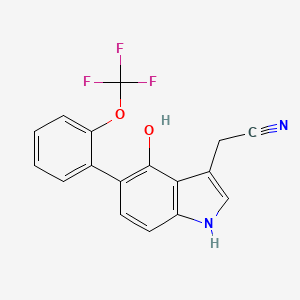
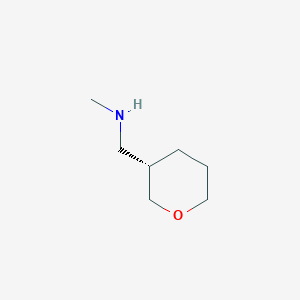
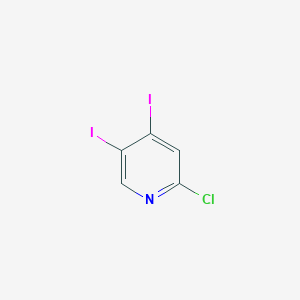
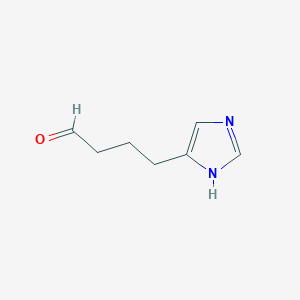
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)

